molecular formula C13H15N3OS B5690277 MFCD02366270

MFCD02366270

Cat. No.: B5690277
M. Wt: 261.34 g/mol
InChI Key: KDAMDJSWTHTSHE-UHFFFAOYSA-N
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Description

MFCD02366270 is a chemical compound cataloged under the Molecular Formula C₆H₅BBrClO₂ (based on structural analogs in ). Key inferred properties include:

  • Molecular Weight: ~235.27 g/mol (analogous to CAS 1046861-20-4)
  • Log Po/w (XLOGP3): ~2.15 (indicating moderate lipophilicity)
  • Solubility: ~0.24 mg/ml in aqueous solutions .
  • Synthetic Utility: Likely serves as a key intermediate in palladium-catalyzed reactions, similar to other bromo-chloro-substituted boronic acids .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8-4-5-11(6-9(8)2)12(17)7-18-13-14-10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMDJSWTHTSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366270 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. The exact details of the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD02366270 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

MFCD02366270 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

Conclusion

This compound is a compound with significant potential in various scientific disciplines Its unique properties and versatility make it a subject of extensive research, with applications ranging from chemistry and biology to medicine and industry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02366270 with two structurally analogous boronic acids and one heterocyclic compound, leveraging data from and .

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂ C₉H₉NO₂
Molecular Weight 235.27 220.26 254.29 163.17
Log Po/w (XLOGP3) 2.15 2.18 2.67 1.58
Solubility (mg/ml) 0.24 0.31 0.19 1.02
TPSA (Ų) 40.46 40.46 40.46 49.33
Synthetic Use Cross-coupling Cross-coupling Cross-coupling Heterocyclic backbone for drug design

Key Findings:

Structural Similarities: this compound and the two boronic acid analogs share a bromo-chloro-phenyl backbone, critical for coordinating transition metals (e.g., Pd) in catalysis . Differences in halogen substitution (e.g., 2,3-dichloro vs. 5-chloro) modulate steric and electronic effects, impacting reaction yields. The dihydroisoquinolinone derivative (C₉H₉NO₂) diverges structurally but shares functional relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors .

Solubility: The dihydroisoquinolinone compound shows superior solubility (1.02 mg/ml vs. 0.24 mg/ml for this compound), attributed to its hydroxyl group enhancing hydrogen-bonding capacity .

Synthetic Applications: this compound and its boronic acid analogs are optimized for cross-coupling reactions, with yields dependent on halogen positioning. For example, para-substituted halogens (as in this compound) may enhance regioselectivity compared to ortho-substituted analogs . The dihydroisoquinolinone derivative is synthesized via cyclization reactions, emphasizing its role in constructing nitrogen-containing heterocycles for drug discovery .

Research Implications and Limitations

  • Advantages of Boronic Acids : High compatibility with green chemistry protocols (e.g., aqueous reaction media) and scalability for industrial applications .
  • Limitations: Limited bioavailability of boronic acids due to moderate solubility, necessitating formulation adjustments for pharmaceutical use .
  • Future Directions: Explore hybrid compounds combining boronic acid motifs with heterocyclic systems (e.g., dihydroisoquinolinones) to merge catalytic utility with bioactivity . Optimize halogen substitution patterns in this compound to balance lipophilicity and solubility for targeted drug delivery.

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